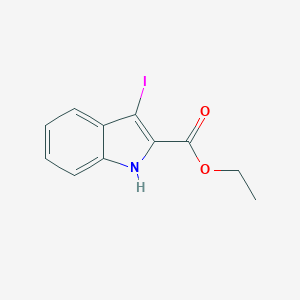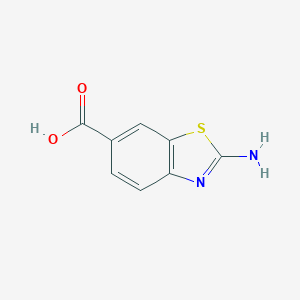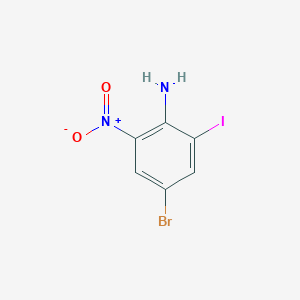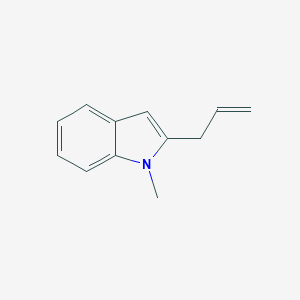
1H-Indole, 1-methyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-methyl-2-(2-propenyl)- is a type of indole compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(2-Propenyl)-1-methylindole or tryptoline, and it has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-methyl-2-(2-propenyl)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been found to have a neuroprotective effect and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Indole, 1-methyl-2-(2-propenyl)- in lab experiments is its low toxicity. This compound has been found to be relatively safe, even at high doses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1H-Indole, 1-methyl-2-(2-propenyl)-. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs. Another potential direction is to explore the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activities. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as agriculture and food science.
Synthesemethoden
1H-Indole, 1-methyl-2-(2-propenyl)- can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acyl halide in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been found to have potential applications in the fields of drug discovery and medicinal chemistry.
Eigenschaften
CAS-Nummer |
111678-54-7 |
|---|---|
Produktname |
1H-Indole, 1-methyl-2-(2-propenyl)- |
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-methyl-2-prop-2-enylindole |
InChI |
InChI=1S/C12H13N/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)2/h3-5,7-9H,1,6H2,2H3 |
InChI-Schlüssel |
RZEUWURTBVGHFT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
Synonyme |
2-allyl-1-methylindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



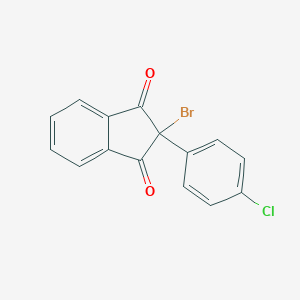
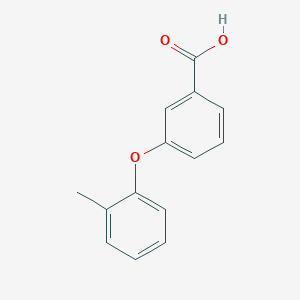
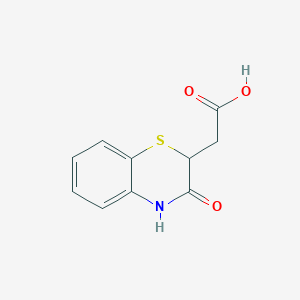
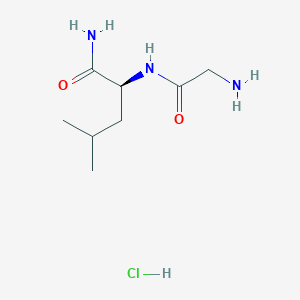
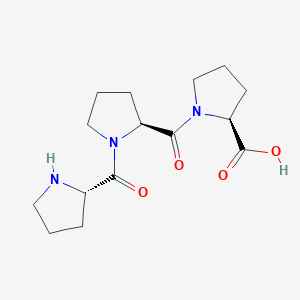
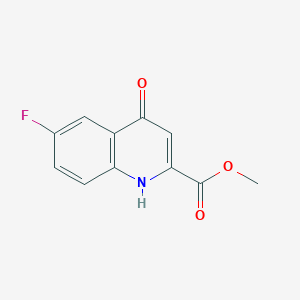
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
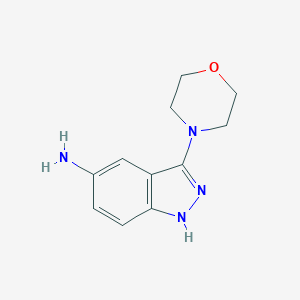
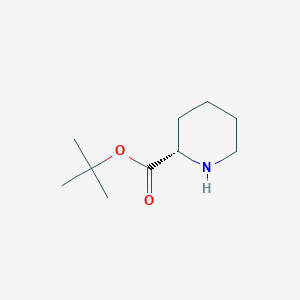
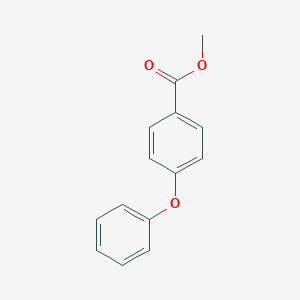
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
